molecular formula C9H7NO3 B12865039 7-Aminobenzofuran-3-carboxylic acid

7-Aminobenzofuran-3-carboxylic acid

Katalognummer: B12865039
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: DWDDCOSESJQKOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Aminobenzofuran-3-carboxylic acid is a heterocyclic compound that features a benzofuran ring fused with an amino group at the 7th position and a carboxylic acid group at the 3rd position. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Aminobenzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and various substituted benzofuran compounds .

Wissenschaftliche Forschungsanwendungen

7-Aminobenzofuran-3-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 7-aminobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain . This mechanism is particularly relevant in the treatment of Alzheimer’s disease.

Vergleich Mit ähnlichen Verbindungen

    3-Aminobenzofuran: Similar structure but lacks the carboxylic acid group.

    7-Hydroxybenzofuran-3-carboxylic acid: Similar structure but has a hydroxyl group instead of an amino group.

    Benzothiophene derivatives: Similar heterocyclic structure but with a sulfur atom instead of oxygen.

Uniqueness: 7-Aminobenzofuran-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of chemical modifications and potential therapeutic applications .

Eigenschaften

Molekularformel

C9H7NO3

Molekulargewicht

177.16 g/mol

IUPAC-Name

7-amino-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C9H7NO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,10H2,(H,11,12)

InChI-Schlüssel

DWDDCOSESJQKOA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)N)OC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.